Cupric formate

Overview

Description

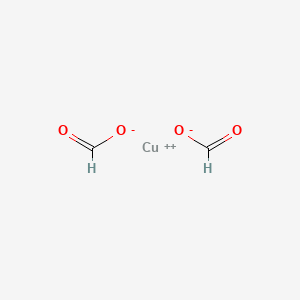

Cupric formate, also known as copper(II) formate, is an inorganic compound with the chemical formula Cu(HCOO)₂. It is a blue-green crystalline solid that is soluble in water and forms a variety of hydrates. This compound is primarily used in the synthesis of other copper compounds and as a catalyst in various chemical reactions.

Mechanism of Action

Target of Action

Cupric formate, like other copper compounds, primarily targets enzymes that require copper as a cofactor . These enzymes play crucial roles in various biological processes, including iron absorption, heme synthesis, and the functioning of several metalloenzymes .

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. For instance, in the presence of formic acid, this compound can activate the surface of micro-sized copper particles, which is immediately followed by in situ chemisorption of this compound on the surface to protect it from oxidation . This interaction results in changes in the physical and chemical properties of the copper particles .

Biochemical Pathways

This compound affects several biochemical pathways. Copper is an essential component of many enzymes, and its dysregulation has been associated with neurodegenerative diseases such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease . In the context of copper metabolism in organisms like Saccharomyces cerevisiae, copper ions are incorporated into cells via high-affinity transporters and delivered to different organelles or cuproproteins by different chaperones . Excess copper ions bind to glutathione, metallothioneins, and copper complexes are sequestered into vacuoles to avoid toxicity .

Result of Action

The result of this compound’s action is multifaceted. In one study, it was found that after treatment with this compound, Tobacco mosaic virus (TMV) particles exhibited evident fragmentation in vitro, reducing infectivity on tobacco plants . In another application, this compound was used to protect micro-sized copper particles from oxidation during the calcination process, resulting in the formation of copper nanoparticles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the calcination process of micro-sized copper particles using this compound is achieved at low temperatures . Moreover, the decomposition of larger this compound clusters takes place exclusively by the sequential loss of neutral copper formate units .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric formate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of this compound and water: [ \text{CuO} + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium formate. This method is preferred due to the availability and low cost of the starting materials: [ \text{CuSO}_4 + 2\text{HCOONa} \rightarrow \text{Cu(HCOO)}_2 + \text{Na}_2\text{SO}_4 ]

Chemical Reactions Analysis

Types of Reactions: Cupric formate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) oxide and carbon dioxide.

Reduction: It can be reduced to form copper metal and formic acid.

Decomposition: Upon heating, this compound decomposes to form copper, carbon dioxide, and water.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas or hydrazine under controlled conditions.

Decomposition: Heating in an inert atmosphere or under vacuum conditions.

Major Products Formed:

Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).

Reduction: Copper metal (Cu) and formic acid (HCOOH).

Decomposition: Copper metal (Cu), carbon dioxide (CO₂), and water (H₂O).

Scientific Research Applications

Cupric formate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other copper compounds.

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of conductive inks, as a precursor for copper nanoparticles, and in the manufacturing of electronic components.

Comparison with Similar Compounds

- Cuprous Formate (Cu(HCOO))

- Copper(II) Acetate (Cu(CH₃COO)₂)

- Copper(II) Sulfate (CuSO₄)

Cupric formate stands out due to its specific reactivity and applications in catalysis and antimicrobial research.

Biological Activity

Cupric formate, a copper salt derived from formic acid, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, applications in medicine, and relevant case studies.

Overview of this compound

This compound () is a coordination compound that combines copper ions with formate ligands. Copper is an essential trace element in biological systems, playing critical roles in various physiological processes, including enzymatic reactions, iron metabolism, and antioxidant defense mechanisms. The interaction of copper with biological molecules often leads to significant biochemical activities that can be harnessed for therapeutic purposes.

Mechanisms of Biological Activity

- Antioxidant Properties : this compound exhibits notable antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against various pathogens. The compound disrupts bacterial cell membranes and inhibits growth, making it a potential candidate for developing new antibacterial agents .

- Promotion of Angiogenesis : Cu ions released from this compound can stimulate angiogenesis by promoting the expression of vascular endothelial growth factor (VEGF) and enhancing endothelial cell proliferation and migration. This effect is particularly relevant in wound healing and tissue regeneration .

- Enzyme Mimicking Activity : this compound has been shown to exhibit polyphenol oxidase-like activity, which can catalyze the oxidation of phenolic compounds. This enzymatic mimicry opens avenues for its application in biosensing and environmental remediation .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts bacterial membranes | |

| Angiogenesis Promotion | Increases VEGF expression | |

| Enzyme Mimicking | Catalyzes oxidation reactions |

Research Insights

- A study published in Nature demonstrated that this compound complexes can effectively neutralize reactive oxygen species (ROS) while exhibiting low cytotoxicity against human cell lines such as fibroblasts and MCF-7 breast cancer cells . This suggests a dual role where this compound can protect healthy cells while targeting cancerous ones.

- Another investigation highlighted the potential use of copper-based nanoparticles, including those derived from this compound, as novel antimicrobial agents against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the mechanisms behind these antimicrobial properties .

Properties

CAS No. |

544-19-4 |

|---|---|

Molecular Formula |

C2H4CuO4 |

Molecular Weight |

155.60 g/mol |

IUPAC Name |

copper;formic acid |

InChI |

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |

InChI Key |

NUPDXCHQQCJFPJ-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Cu+2] |

Canonical SMILES |

C(=O)O.C(=O)O.[Cu] |

Color/Form |

Powder-blue, turquoise, or royal blue crystals |

density |

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

ca 200 °C (decomp) |

Key on ui other cas no. |

544-19-4 |

physical_description |

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

64-18-6 (Parent) |

shelf_life |

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |

solubility |

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |

Synonyms |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.